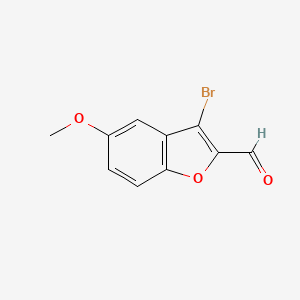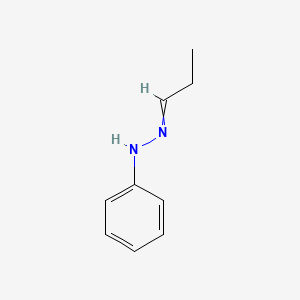
Benzyl 2-mercaptopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-mercaptopropanoate is an organic compound with the molecular formula C10H12O2S It is characterized by the presence of a benzyl group attached to a 2-mercaptopropanoate moiety
准备方法
Synthetic Routes and Reaction Conditions: Benzyl 2-mercaptopropanoate can be synthesized through the esterification of 2-mercaptopropionic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as p-toluenesulfonic acid, under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Benzyl 2-mercaptopropanoate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Benzyl 2-mercaptopropanol.
Substitution: Various substituted benzyl derivatives.
科学研究应用
Benzyl 2-mercaptopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
作用机制
The mechanism of action of benzyl 2-mercaptopropanoate involves its interaction with molecular targets through its thiol and ester functional groups. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing the active thiol moiety, which can then participate in various biochemical pathways .
相似化合物的比较
Ethyl 2-mercaptopropanoate: Similar structure but with an ethyl group instead of a benzyl group.
Methyl 2-mercaptopropanoate: Similar structure but with a methyl group instead of a benzyl group.
2-Mercaptopropionic acid: The parent compound without the ester group.
Uniqueness: Benzyl 2-mercaptopropanoate is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its ethyl and methyl counterparts. The benzyl group can enhance the compound’s lipophilicity and influence its interaction with biological targets .
属性
分子式 |
C10H12O2S |
|---|---|
分子量 |
196.27 g/mol |
IUPAC 名称 |
benzyl 2-sulfanylpropanoate |
InChI |
InChI=1S/C10H12O2S/c1-8(13)10(11)12-7-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3 |
InChI 键 |
BFPHKVATRPJIGR-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OCC1=CC=CC=C1)S |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Fluoro-2-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B8515159.png)
![Benzamide,5-chloro-2-hydroxy-n-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]-](/img/structure/B8515163.png)

![N-[(4-Butylphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea](/img/structure/B8515171.png)






